molecular formula C17H19N5O2S B11258232 N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B11258232
M. Wt: 357.4 g/mol
InChI Key: KLFHAKGAIOXEQF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a phenyl group with a purine derivative, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Phenyl Intermediate: The 3,4-dimethylphenyl group can be synthesized through Friedel-Crafts alkylation or acylation reactions.

    Synthesis of the Purine Derivative:

    Coupling Reaction: The final step involves coupling the phenyl intermediate with the purine derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysts: Using catalysts to speed up the reaction and improve efficiency.

    Solvents: Selecting appropriate solvents to dissolve the reactants and facilitate the reaction.

    Temperature and Pressure: Controlling the temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce therapeutic effects.

    Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of the phenyl group with the purine derivative gives it unique chemical and biological properties.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N5O2S/c1-4-22-15-14(16(24)19-9-18-15)21-17(22)25-8-13(23)20-12-6-5-10(2)11(3)7-12/h5-7,9H,4,8H2,1-3H3,(H,20,23)(H,18,19,24)

InChI Key

KLFHAKGAIOXEQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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